molecular formula C20H26N4O3 B5350884 (2S,4S,5R)-4-[(3-ethylimidazol-4-yl)methylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid

(2S,4S,5R)-4-[(3-ethylimidazol-4-yl)methylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B5350884
M. Wt: 370.4 g/mol
InChI Key: CHZOUHSIBLXVSJ-ZWOKBUDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S,5R)-4-[(3-ethylimidazol-4-yl)methylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a pyrrolidine ring, and a carboxylic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5R)-4-[(3-ethylimidazol-4-yl)methylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid typically involves multiple steps, including the formation of the imidazole ring, the pyrrolidine ring, and the final coupling of these components. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R)-4-[(3-ethylimidazol-4-yl)methylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S,5R)-4-[(3-ethylimidazol-4-yl)methylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which is known to interact with various biological molecules.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (2S,4S,5R)-4-[(3-ethylimidazol-4-yl)methylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, while the pyrrolidine ring may interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S,5R)-4-[(3-methylimidazol-4-yl)methylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid
  • (2S,4S,5R)-4-[(3-ethylimidazol-4-yl)methylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxamide

Uniqueness

The uniqueness of (2S,4S,5R)-4-[(3-ethylimidazol-4-yl)methylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid lies in its specific stereochemistry and the presence of both an imidazole ring and a pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S,4S,5R)-4-[(3-ethylimidazol-4-yl)methylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-4-24-13-21-11-15(24)12-22-18(25)16-10-20(2,19(26)27)23(3)17(16)14-8-6-5-7-9-14/h5-9,11,13,16-17H,4,10,12H2,1-3H3,(H,22,25)(H,26,27)/t16-,17-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZOUHSIBLXVSJ-ZWOKBUDYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1CNC(=O)C2CC(N(C2C3=CC=CC=C3)C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=NC=C1CNC(=O)[C@H]2C[C@@](N([C@H]2C3=CC=CC=C3)C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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